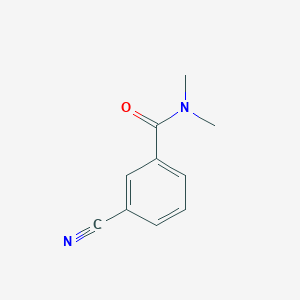

3-cyano-N,N-dimethylbenzamide

Overview

Description

3-Cyano-N,N-dimethylbenzamide (3-CNMB) is a synthetic organic compound belonging to the family of benzamides and is used in a variety of scientific research applications. It is a white crystalline powder with a melting point of 128-130°C. 3-CNMB has a variety of useful properties, such as a low solubility in water, good stability, and a low toxicity. It is used in a number of different laboratory experiments and scientific research applications, and has been the subject of numerous studies.

Scientific Research Applications

Synthesis and Reaction Studies

- Synthesis Methods : Improvements in the synthesis of related compounds, such as 2-amino-5-cyano-N,3-dimethylbenzamide, have been reported, utilizing thionyl chloride instead of phosgene derivatives, leading to better yields (Lin Xue, 2013). This highlights advancements in the synthesis methods of compounds structurally similar to 3-cyano-N,N-dimethylbenzamide.

- Chemical Reactions : Studies on the reactions of N,N-dimethylbenzamide diethylmercaptole with various compounds have shown the formation of different derivatives, indicating the reactivity and potential application of related compounds in creating new chemical entities (T. Mukaiyama & Tatsuaki Yamaguchi, 1966).

Organic Chemistry and Material Science

- Organic Synthesis : The synthesis of 3(2H)-Furanones using N,N-dimethylbenzamide and related compounds has been studied, showcasing the versatility of these compounds in organic synthesis and potential material applications (Y. Hayakawa et al., 1977).

- Nuclear Magnetic Resonance Studies : Research on the rotational barriers in substituted N,N-dimethylbenzamides via NMR spectroscopy provides insights into the structural dynamics of these molecules, important for understanding their behavior in various applications (L. Jackman, T. E. Kavanagh, & R. Haddon, 1969).

Potential Biomedical Applications

- Photophysical Properties : Studies on novel organic sensitizers for solar cell applications using compounds structurally similar to 3-cyano-N,N-dimethylbenzamide have shown high efficiency in photon-to-electron conversion, indicating potential biomedical imaging or therapy applications (Sanghoon Kim et al., 2006).

- Molecular Docking and Antitumor Activity : Research involving compounds like 3-cyano-N,N-dimethylbenzamide in molecular docking and antitumor activity studies suggests their potential application in drug development and cancer therapy (Asmaa M. Fahim, M. S. Elshikh, & N. M. Darwish, 2019).

properties

IUPAC Name |

3-cyano-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUOVARNSKZJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544533 | |

| Record name | 3-Cyano-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33322-63-3 | |

| Record name | 3-Cyano-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

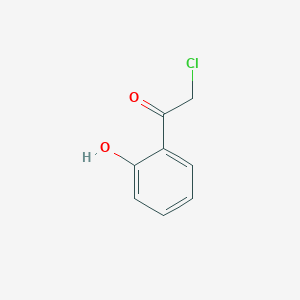

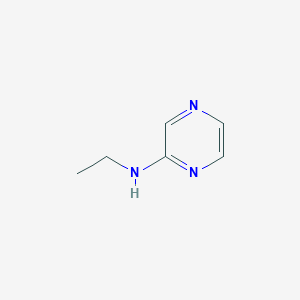

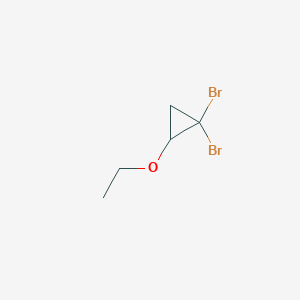

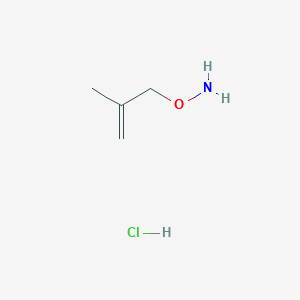

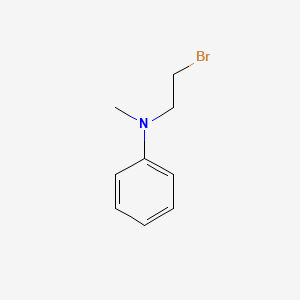

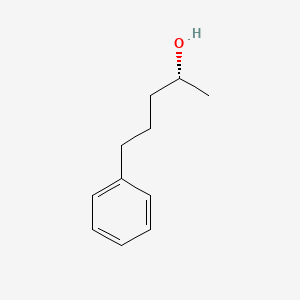

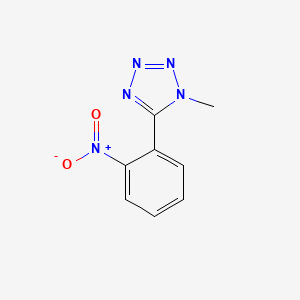

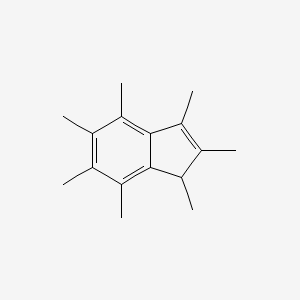

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.